2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)-
Description
The compound 2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- is a synthetic indazole derivative characterized by substituents at positions 2 (ethyl), 3 (ethoxy), and the carboxamide nitrogen (2-furanylmethyl). Indazole derivatives are of interest due to their diverse biological activities, including kinase inhibition and pesticidal applications .
Properties
CAS No. |
919108-80-8 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)indazole-6-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-3-20-17(22-4-2)14-8-7-12(10-15(14)19-20)16(21)18-11-13-6-5-9-23-13/h5-10H,3-4,11H2,1-2H3,(H,18,21) |
InChI Key |
WNIBSLPPWDJKLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Ethoxy Group: This step often involves the use of ethylating agents such as ethyl iodide under basic conditions.
Attachment of the Furan Ring: This can be done through nucleophilic substitution reactions where a furan derivative is introduced.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with carboxylic acid derivatives or their activated forms.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the indazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2H-Indazole-6-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound in organic synthesis.
Biology
This compound has been studied for its potential biological activities, particularly:
- Antimicrobial Properties: Research indicates that certain derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of 2H-indazole have shown effectiveness against Candida albicans and Giardia intestinalis .
- Anti-inflammatory Effects: The compound has demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), suggesting potential use in anti-inflammatory therapies .
Medicine
In medicinal chemistry, 2H-Indazole-6-carboxamide is being investigated for its therapeutic effects:
- Drug Development: Its unique pharmacophore makes it a candidate for developing new drugs targeting specific diseases. The compound's interaction with molecular targets can modulate biological pathways, which is crucial for therapeutic efficacy .
Case Studies
- Antimicrobial Study : A study published in Molecules evaluated various derivatives of 2H-indazole for their antimicrobial properties. The results highlighted that certain compounds significantly inhibited the growth of Candida species and demonstrated a promising alternative to traditional antimicrobials .
- COX-2 Inhibition : Another investigation focused on the anti-inflammatory potential of selected indazole derivatives. The study utilized both in vitro and in silico methods to assess the binding affinity to COX-2, revealing that some derivatives exhibited comparable inhibition to established COX inhibitors like rofecoxib .
Mechanism of Action
The mechanism of action of 3-ethoxy-2-ethyl-N-(furan-2-ylmethyl)-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 2-ethyl group in the target compound provides intermediate lipophilicity compared to 2-methyl (less lipophilic) and 2-butyl (more lipophilic). Ethyl balances solubility and membrane permeability .
N-Substituent Variations :
- The N-(2-furanylmethyl) group (common in CAS 919107-60-1, 919107-20-3, and 919107-00-9) introduces a heteroaromatic moiety, favoring interactions with biological targets via hydrogen bonding and π-stacking .
- Replacement with N-(4-phenylbutyl) (CAS 919107-07-6) significantly increases molecular weight and hydrophobicity, likely impacting pharmacokinetics .
Molecular Weight and Bioavailability :
- Compounds with molecular weights < 350 g/mol (e.g., CAS 919107-60-1) are more likely to comply with Lipinski’s rule of five for drug-likeness, while heavier analogs (e.g., CAS 919107-07-6) may face challenges in absorption .
Biological Activity
2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-(2-furanylmethyl)- (CAS Number: 919108-80-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C17H19N3O |
| Molecular Weight | 283.35 g/mol |
| IUPAC Name | 3-Ethoxy-2-ethyl-2H-indazole-6-carboxamide |
| InChI Key | TBD |
Antimicrobial Activity
Recent studies have shown that indazole derivatives, including 2H-Indazole-6-carboxamide compounds, exhibit significant antimicrobial properties. For instance, a study indicated that certain indazole derivatives demonstrated potent activity against various pathogens, including protozoa and bacteria. The synthesized compounds were often found to be more effective than the standard drug metronidazole against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis .
Table 1: Antimicrobial Activity of Indazole Derivatives
| Compound ID | Pathogen | IC50 (µM) | Comparison to Metronidazole |
|---|---|---|---|
| Compound 18 | G. intestinalis | 0.78 | 12.8 times more active |
| Compound 23 | C. albicans | 1.5 | More active |
| Compound 10 | T. vaginalis | 0.95 | Comparable |
Anti-inflammatory Properties
Indazole derivatives have also been evaluated for their anti-inflammatory effects. The presence of specific substituents on the indazole ring can enhance their activity against inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
- Study on Antiprotozoal Activity : A comprehensive study synthesized several indazole derivatives and evaluated their activity against protozoal infections. The results showed that certain compounds displayed remarkable potency compared to traditional treatments .
- Evaluation of Antimicrobial Potency : Another research effort focused on the dual action of indazole derivatives against both bacterial and protozoal infections, revealing a significant improvement in efficacy over existing drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
